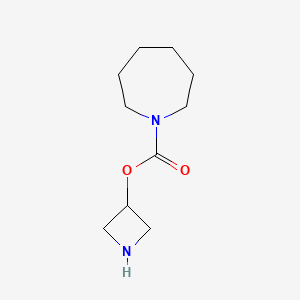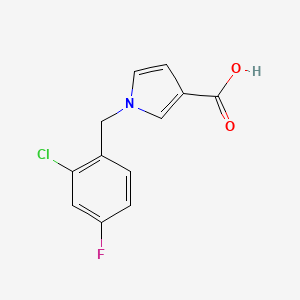
2-Amino-1-(2-chloro-4-methylphenyl)ethanol
概要
説明
2-Amino-1-(2-chloro-4-methylphenyl)ethanol is an organic compound with a molecular formula of C9H12ClNO It is a derivative of phenylethanol, where the phenyl ring is substituted with a chlorine atom and a methyl group, and the ethanol moiety is substituted with an amino group
作用機序
Target of Action
It’s known that amines, such as this compound, can interact with a variety of biological targets
Mode of Action
Amines are known to participate in a variety of chemical reactions, including nucleophilic substitution and free radical reactions . The specific interactions of this compound with its targets would depend on the nature of these targets.
Biochemical Pathways
Amines can participate in a variety of biochemical reactions, potentially affecting multiple pathways .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-chloro-4-methylphenyl)ethanol can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-methylbenzaldehyde with nitromethane to form 2-chloro-4-methyl-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The choice of reagents and conditions would be optimized for cost-effectiveness, yield, and safety. Catalytic hydrogenation or other reduction methods may be employed to achieve the desired product efficiently.
化学反応の分析
Types of Reactions
2-Amino-1-(2-chloro-4-methylphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are common.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 2-chloro-4-methylbenzaldehyde or 2-chloro-4-methylacetophenone.
Reduction: Formation of this compound from nitro intermediates.
Substitution: Formation of various substituted phenylethanol derivatives.
科学的研究の応用
2-Amino-1-(2-chloro-4-methylphenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
2-Amino-4-methylphenol: Similar structure but lacks the chlorine atom.
2-Chloro-4-methylphenol: Similar structure but lacks the amino group.
2-Amino-1-phenylethanol: Similar structure but lacks the chlorine and methyl groups.
Uniqueness
2-Amino-1-(2-chloro-4-methylphenyl)ethanol is unique due to the presence of both the chlorine and amino groups on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. This combination of functional groups provides distinct properties that can be leveraged in various applications.
特性
IUPAC Name |
2-amino-1-(2-chloro-4-methylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-6-2-3-7(8(10)4-6)9(12)5-11/h2-4,9,12H,5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSCZKAUKPZRQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CN)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{1-[(Oxolan-2-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1470088.png)

![1-[(3-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470092.png)
![1-[(4-methylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470094.png)

![1-[(2-cyanophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470098.png)

![(2S)-2-[(2,4-Dimethoxybenzyl)amino]-3-methylbutan-1-ol](/img/structure/B1470103.png)
(propan-2-yl)amine](/img/structure/B1470104.png)


![1-{[(3-methylbutyl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid](/img/structure/B1470107.png)
